An In-depth Technical Guide to the Mechanism of Action of NVS-MLLT-1
An In-depth Technical Guide to the Mechanism of Action of NVS-MLLT-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVS-MLLT-1 is a potent and selective chemical probe that acts as an inhibitor of the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains of the MLLT1 (ENL) and MLLT3 (AF9) proteins. By competitively binding to the acyl-lysine binding pocket of these YEATS domains, NVS-MLLT-1 disrupts their interaction with acetylated histone tails. This interference with a critical protein-histone interaction has significant downstream effects on gene transcription, particularly in cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the mechanism of action of NVS-MLLT-1, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of NVS-MLLT-1 is the competitive inhibition of the YEATS domains of MLLT1 and MLLT3.[1][2][3][4] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active chromatin and gene transcription.
NVS-MLLT-1 mimics the binding of acetylated lysine, occupying the hydrophobic pocket within the YEATS domain. This direct competition prevents the recruitment of MLLT1 and MLLT3 to acetylated chromatin.
The functional consequence of this inhibition is the disruption of the formation and localization of the Super Elongation Complex (SEC). MLLT1 and MLLT3 are critical components of the SEC, a multi-protein complex that plays a pivotal role in the elongation phase of transcription by RNA Polymerase II. By preventing MLLT1/3 from binding to chromatin, NVS-MLLT-1 effectively stalls the assembly of the SEC at target gene loci.
Furthermore, the recruitment of the histone methyltransferase DOT1L is dependent on its interaction with MLLT1/3 within the context of MLL-fusion protein complexes. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a mark crucial for the expression of oncogenes such as HOXA9 and MEIS1 in MLL-rearranged leukemias. By inhibiting the MLLT1/3-histone interaction, NVS-MLLT-1 indirectly prevents the recruitment of DOT1L and the subsequent aberrant H3K79 methylation, leading to the downregulation of leukemogenic gene expression.
Quantitative Data Presentation
The following tables summarize the key quantitative data for NVS-MLLT-1, including its potency against target proteins and its selectivity over other related proteins.
Table 1: In Vitro Potency of NVS-MLLT-1
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| MLLT1 (ENL) | TR-FRET | 150 | - | [1] |
| MLLT1 (ENL) | ITC | - | 109 | [1] |
| MLLT3 (AF9) | AlphaScreen | 254 | - | [2] |
| MLLT1 (Wild-Type) | - | 180 | - | [3] |
| MLLT1 (T1 Mutant) | - | - | 240 | [3] |
| MLLT1 (T2 Mutant) | - | - | 220 | [3] |
Table 2: Cellular Target Engagement of NVS-MLLT-1
| Assay Type | Cell Line | IC50 (µM) | Reference |
| NanoBRET | HEK293 | 0.5 (±0.12) | [5] |
Table 3: Selectivity Profile of NVS-MLLT-1
| Off-Target | Assay Type | IC50 | Reference |
| YEATS2 | AlphaScreen | > 20 µM | [1] |
| YEATS4 | AlphaScreen | > 20 µM | [1] |
| CECR2 (Bromodomain) | AlphaScreen | > 40 µM | [1][2][3] |
| Panel of Kinases | Various | No activity | [1] |
| ACES | Eurofins Panel | 250 nM | [1] |
| H3 Binding | Eurofins Panel | 290 nM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established principles and published information regarding the characterization of similar chemical probes.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition
This assay is used to quantify the ability of NVS-MLLT-1 to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged MLLT1 or MLLT3 YEATS domain
-
Biotinylated histone H3 peptide with acetylation at lysine 9 (H3K9ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate (Ni-NTA) Acceptor beads (PerkinElmer)
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Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
NVS-MLLT-1 and a negative control compound (e.g., NVS-MLLT-C)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of NVS-MLLT-1 and the negative control in assay buffer.
-
In a 384-well plate, add the His-tagged YEATS domain protein and the biotinylated H3K9ac peptide to the assay buffer.
-
Add the diluted compounds to the protein-peptide mixture and incubate at room temperature for 1 hour to allow for binding equilibrium.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the protein-peptide interaction. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay for Cellular Target Engagement
This assay measures the ability of NVS-MLLT-1 to disrupt the interaction between MLLT1 and histone H3 in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for MLLT1 fused to NanoLuc® luciferase (donor) and histone H3.3 fused to HaloTag® (acceptor)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
NVS-MLLT-1 and a negative control compound
-
96-well or 384-well white assay plates
Procedure:
-
Co-transfect HEK293 cells with the MLLT1-NanoLuc® and H3.3-HaloTag® expression vectors.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Add the HaloTag® 618 Ligand to the cell suspension and incubate to allow for labeling of the acceptor protein.
-
Dispense the labeled cells into the wells of the assay plate.
-
Add serial dilutions of NVS-MLLT-1 or the negative control to the cells and incubate for a specified period (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
Data Analysis: The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission. The IC50 value is determined by plotting the change in the NanoBRET™ ratio against the compound concentration.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of MLLT1 within the nucleus and how it is affected by NVS-MLLT-1. Inhibition of chromatin binding is expected to increase the mobile fraction of MLLT1.
Materials:
-
U2OS or other suitable cells
-
Expression vector for MLLT1 fused to a fluorescent protein (e.g., GFP)
-
Confocal microscope with a high-power laser for photobleaching
-
NVS-MLLT-1 and a vehicle control (e.g., DMSO)
-
Histone deacetylase inhibitor (e.g., SAHA) to increase histone acetylation and MLLT1 chromatin association (optional)
Procedure:
-
Transfect cells with the GFP-MLLT1 expression vector.
-
Treat the cells with NVS-MLLT-1 or vehicle control for a defined period (e.g., 24 hours). Optionally, co-treat with SAHA.
-
Mount the cells on the confocal microscope.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser pulse.
-
Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the ROI.
Data Analysis: The fluorescence intensity in the ROI over time is measured. The half-life of recovery (t½) and the mobile fraction are calculated from the recovery curve. A decrease in t½ and an increase in the mobile fraction upon treatment with NVS-MLLT-1 indicate displacement of MLLT1 from chromatin.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of NVS-MLLT-1 with MLLT1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
MV4;11 or other relevant cell line
-
NVS-MLLT-1 and a vehicle control
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for MLLT1
Procedure:
-
Treat intact cells with NVS-MLLT-1 or vehicle control.
-
Wash and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures for a defined time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or sonication.
-
Pellet the aggregated proteins by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MLLT1 in each sample by Western blotting.
Data Analysis: The intensity of the MLLT1 band at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of NVS-MLLT-1 indicates thermal stabilization and confirms target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MLLT1 and the experimental workflows.
Caption: MLLT1 Signaling Pathway in MLL-Rearranged Leukemia.
Caption: NVS-MLLT-1 Experimental Characterization Workflow.
In Vivo and Clinical Development Status
As of the latest available information, NVS-MLLT-1 is characterized as a chemical probe for preclinical research. There is no publicly available data on the in vivo pharmacokinetics, pharmacodynamics, efficacy, or toxicology of NVS-MLLT-1.[1] Furthermore, there is no indication that NVS-MLLT-1 has entered clinical trials. While inhibitors of the MLLT1-interacting partner DOT1L have progressed to clinical trials, the clinical development status of direct MLLT1/3 inhibitors, including NVS-MLLT-1, is not publicly documented.
Conclusion
NVS-MLLT-1 is a valuable research tool for elucidating the biological roles of MLLT1 and MLLT3 in health and disease. Its mechanism of action, centered on the selective inhibition of the YEATS domain's interaction with acetylated histones, provides a clear rationale for its utility in studying the downstream consequences on the super elongation complex, DOT1L activity, and oncogenic gene expression. The comprehensive preclinical characterization of NVS-MLLT-1, supported by a variety of in vitro and cellular assays, establishes it as a potent and selective chemical probe. Further investigation into its in vivo properties will be necessary to determine its potential as a therapeutic agent.
References
- 1. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. NVS MLLT-1 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]
- 6. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
